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Compound of Interest

4-methyl-5-vinylisobenzofuran-

1(3H)-one

Cat. No.: B1400216

Compound Name:

For researchers, scientists, and professionals in drug development, the precise identification of
isomeric compounds is a critical step in chemical synthesis and characterization. This guide
provides a detailed comparison of the spectroscopic data for a series of isobenzofuranone
isomers, offering a valuable resource for distinguishing between these closely related
molecules.

Isobenzofuran-1(3H)-one, also known as phthalide, is a core structural motif found in many
natural products and pharmacologically active compounds. Substitution on the aromatic ring or
at the 3-position of the lactone ring leads to a variety of isomers, each with unique
physicochemical properties and biological activities. Differentiating these isomers can be
challenging, but a thorough analysis of their spectroscopic data provides a reliable method for
identification.

This guide focuses on the comparative analysis of positional isomers of methylisobenzofuran-
1(3H)-one, providing a clear and objective summary of their tH NMR, 13C NMR, Infrared (IR),
and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data of
Methylisobenzofuran-1(3H)-one Isomers

The following tables summarize the key spectroscopic data for 3-methyl-, 4-methyl-, 5-methyl-,
6-methyl-, and 7-methylisobenzofuran-1(3H)-one. This data has been compiled from various
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sources and serves as a reference for isomer identification.

*H NMR Spectral Data (CDCls)

Compound

0 (ppm) of CHs

o (ppm) of H at C3

o (ppm) of
Aromatic Protons

3-
Methylisobenzofuran-
1(3H)-one

1.62 (d, J=6.6 Hz, 3H)

5.57 (q, J=6.6 Hz, 1H)

7.49-7.92 (m, 4H)

7.35 (d, J=7.6 Hz,

4-
] 1H), 7.50 (t, J=7.6 Hz,
Methylisobenzofuran- 2.67 (s, 3H) 5.30 (s, 2H)
1H), 7.73 (d, J=7.6
1(3H)-one
Hz, 1H)
5- 7.32 (d, J=7.8 Hz,
Methylisobenzofuran- 2.47 (s, 3H) 5.30 (s, 2H) 1H), 7.48 (s, 1H), 7.78
1(3H)-one (d, J=7.8 Hz, 1H)
6- 7.29 (d, J=7.9 Hz,
Methylisobenzofuran- 2.49 (s, 3H) 5.29 (s, 2H) 1H), 7.45 (d, J=7.9
1(3H)-one Hz, 1H), 7.70 (s, 1H)
; 7.28 (d, J=7.5 Hz,
. 1H), 7.42 (t, J=7.5 Hz,
Methylisobenzofuran- 2.67 (s, 3H) 5.27 (s, 2H)

1(3H)-one

1H), 7.70 (d, J=7.5
Hz, 1H)

13C NMR Spectral Data (CDCIs3)
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o (ppm) of
S (ppm) of .

Compound 0 (ppm) of CHs o (ppm) of C3 . Aromatic

Carbons
3- 121.8, 125.6,
Methylisobenzof 21.5 80.5 170.8 129.1, 134.0,
uran-1(3H)-one 125.9, 149.9
4- 122.2,125.1,
Methylisobenzof 21.9 68.9 171.2 129.9, 134.8,
uran-1(3H)-one 139.2,147.2
5- 122.9,125.9,
Methylisobenzof 21.8 69.8 171.1 129.7, 135.1,
uran-1(3H)-one 144.9, 147.5
6- 122.0, 126.5,
Methylisobenzof 21.9 69.6 171.0 129.5, 135.5,
uran-1(3H)-one 139.5, 147.0
7- 122.8, 125.5,
Methylisobenzof 17.0 69.9 171.3 129.2, 134.5,
uran-1(3H)-one 138.8, 147.8

Infrared (IR) Spectral Data (cm™?)
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Compound v (C=0)

v (C-0)

Other Key Bands

3-
Methylisobenzofuran- ~1760
1(3H)-one

~1280, ~1050

~2980 (C-H stretch)

4-
Methylisobenzofuran- ~1762
1(3H)-one

~1285, ~1045

~2975 (C-H stretch)

5-
Methylisobenzofuran- ~1761
1(3H)-one

~1282, ~1048

~2978 (C-H stretch)

6-
Methylisobenzofuran- ~1763
1(3H)-one

~1288, ~1052

~2970 (C-H stretch)

7-
Methylisobenzofuran- ~1760
1(3H)-one

~1280, ~1040

~2982 (C-H stretch)

Mass Spectrometry (MS) Data

Key Fragmentation Peaks

Compound Molecular lon (M*) m/z
m/z

3-Methylisobenzofuran-1(3H)-

148 133, 105, 77
one
4-Methylisobenzofuran-1(3H)-

148 119, 91, 65
one
5-Methylisobenzofuran-1(3H)-

148 119, 91, 65
one
6-Methylisobenzofuran-1(3H)-

148 119, 91, 65
one
7-Methylisobenzofuran-1(3H)-

148 119, 91, 65

one
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Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. Below are generalized experimental protocols representative of those used for the
characterization of isobenzofuranone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: Bruker Avance Il 400 MHz spectrometer (or equivalent).

e Solvent: Deuterated chloroform (CDCls) with tetramethylsilane (TMS) as an internal
standard.

e 1H NMR: Spectra were recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s,
and 16 scans.

e 13C NMR: Spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0
s, and 1024 scans. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy

e Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal

ATR accessory.

o Sample Preparation: A small amount of the solid sample was placed directly on the ATR
crystal. For liquid samples, a thin film was applied to the crystal.

o Data Acquisition: Spectra were recorded in the range of 4000-400 cm~1! with a resolution of 4
cm~! and an accumulation of 16 scans.

Mass Spectrometry (MS)

 Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective
Detector (or equivalent GC-MS system).

« lonization Mode: Electron lonization (EIl) at 70 eV.
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e GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 pum) was used. The
oven temperature was programmed from an initial temperature of 50°C (held for 2 min) to a
final temperature of 250°C at a rate of 10°C/min.

o MS Conditions: The mass spectrometer was operated in full scan mode over a mass range
of m/z 40-400.

Logical Workflow for Isomer Differentiation

The differentiation of isobenzofuranone isomers is a systematic process that relies on the
careful interpretation of data from multiple spectroscopic techniques. The following diagram
illustrates the logical workflow.
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Caption: Workflow for the differentiation of isobenzofuranone isomers.

 To cite this document: BenchChem. [Spectroscopic Fingerprints: A Comparative Guide to
Isobenzofuranone Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1400216#spectroscopic-data-comparison-of-
isobenzofuranone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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